molecular formula C21H20N2O5S2 B3004817 2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide CAS No. 1116017-55-0

2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide

Cat. No. B3004817
CAS RN: 1116017-55-0
M. Wt: 444.52
InChI Key: VEAGASZFZVFAIY-UHFFFAOYSA-N
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Description

The compound "2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. Benzenesulfonamide derivatives have been extensively studied for their potential therapeutic applications, including antitumor, antidiabetic, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of suitable sulfonamide precursors with various reagents to introduce the desired substituents on the benzothiazole ring. For instance, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives involves the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, the synthesis of 2-benzylthio-4-chloro-5-R1-benzenesulfonamides includes reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with amines . These methods demonstrate the versatility in synthesizing benzenesulfonamide derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a benzothiazole or similar heterocyclic ring attached to the sulfonamide group. The molecular and supramolecular structures of these compounds can significantly influence their biological activity. For example, the molecular structure of N-[2-(pyridin-2-yl)ethyl] derivatives of benzenesulfonamide has been studied for their potential as ligands for metal coordination . The conformation of these molecules can vary significantly, affecting their intermolecular interactions and, consequently, their biological properties .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. For example, compounds with a carbamoyl substituent can be dehydrated to form corresponding nitriles . The presence of reactive functional groups, such as the methylthio group, can also influence the reactivity of these compounds, potentially leading to further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their biological application. For instance, the metabolic stability of these compounds can be enhanced by specific substituents, as seen in the case of 2-(arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides . The introduction of electron-withdrawing groups can also affect the acidity of the sulfonamide hydrogen, influencing the compound's ability to interact with biological targets .

Case Studies

Several benzenesulfonamide derivatives have been evaluated in biological studies. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been investigated as inhibitors of kynurenine 3-hydroxylase, showing potential for the treatment of neuronal injury . Antidiabetic activity has been reported for N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, with some compounds showing significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model . Additionally, anticancer activities have been observed for various benzenesulfonamide derivatives, with some inducing apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the target they interact with. They have been found to exhibit a range of biological activities, including antibacterial, antifungal, antioxidant, and anticancer effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, methanesulfonamide has hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation .

Future Directions

Benzothiazoles and their derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on synthesizing new benzothiazole derivatives and investigating their biological activities.

properties

IUPAC Name

methyl 3-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-14-7-9-17(10-8-14)30(26,27)23(2)18-11-12-29-19(18)20(24)22-16-6-4-5-15(13-16)21(25)28-3/h4-13H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAGASZFZVFAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide

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